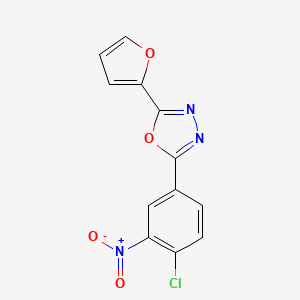
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research for its ability to target protein kinases.
Wirkmechanismus
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide is a competitive inhibitor of protein kinases that binds to the ATP-binding site of the kinase domain. It blocks the transfer of phosphate groups from ATP to target proteins, thereby inhibiting kinase activity. This compound has been shown to selectively inhibit Src family kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments is its specificity for protein kinases. It has been shown to selectively inhibit Src family kinases, which are important regulators of cell growth and differentiation. However, one limitation of this compound is its potential off-target effects. It has been shown to inhibit other protein kinases, such as FAK and Aurora kinases, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide in scientific research. One direction is the development of more specific inhibitors that target specific protein kinases. Another direction is the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance their effectiveness. Finally, the use of this compound in animal models of cancer may provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-amino-2,2-dimethylpropane-1-sulfonic acid to form the intermediate 3-bromo-4-hydroxybenzylsulfonamide. This intermediate is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-one to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethylpropyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively used in scientific research to study the role of protein kinases in various cellular processes. It has been shown to inhibit several protein kinases, including Src family kinases, FAK, and Aurora kinases. This makes it a useful tool for studying the regulation of cell growth, differentiation, and migration.
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-14(2,3)9-15-20(17,18)11-5-6-12-10(8-11)4-7-13(16)19-12/h4-8,15H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQAZSBJXQAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

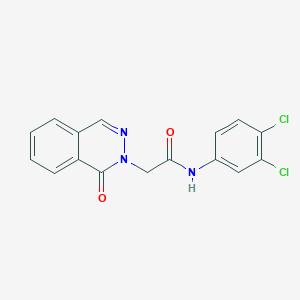

![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)
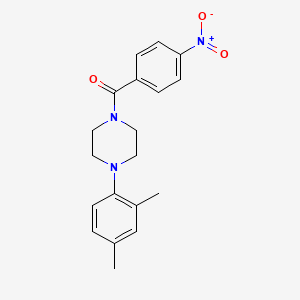
![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)

![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)
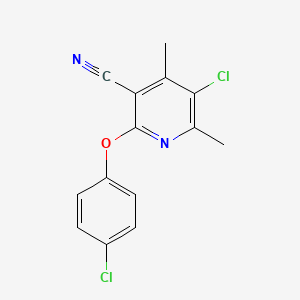
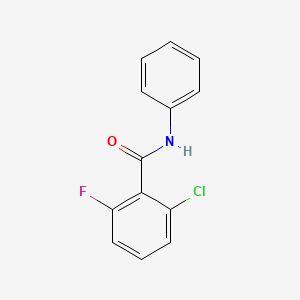
![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
